
4-Piperidinamine,N,N,3,3-tetramethyl-,(-)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinamine,N,N,3,3-tetramethyl-,(-)-(9CI) is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinamine,N,N,3,3-tetramethyl-,(-)-(9CI) typically involves the alkylation of piperidine with appropriate alkylating agents. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like sodium or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation or chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinamine,N,N,3,3-tetramethyl-,(-)-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
4-Piperidinamine,N,N,3,3-tetramethyl-,(-)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Piperidinamine,N,N,3,3-tetramethyl-,(-)-(9CI) involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological or biochemical responses.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to 4-Piperidinamine,N,N,3,3-tetramethyl-,(-)-(9CI) but without the additional methyl groups.
N-Methylpiperidine: Contains one methyl group attached to the nitrogen atom.
N,N-Dimethylpiperidine: Contains two methyl groups attached to the nitrogen atom.
Uniqueness
4-Piperidinamine,N,N,3,3-tetramethyl-,(-)-(9CI) is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness can be exploited in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
N,1,3,3-tetramethylpiperidin-4-amine |
InChI |
InChI=1S/C9H20N2/c1-9(2)7-11(4)6-5-8(9)10-3/h8,10H,5-7H2,1-4H3 |
InChI Key |
RXZUTGSCJYHJOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCC1NC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine](/img/structure/B13796777.png)
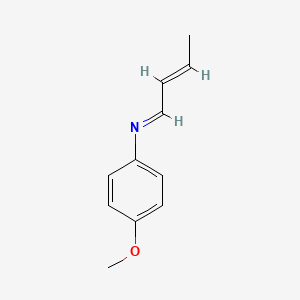
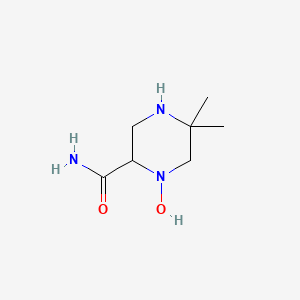

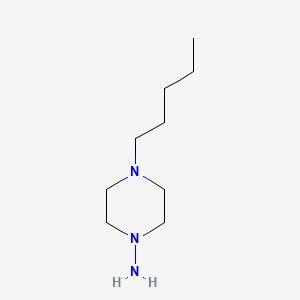
![Sodium;2-chloro-4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate](/img/structure/B13796817.png)
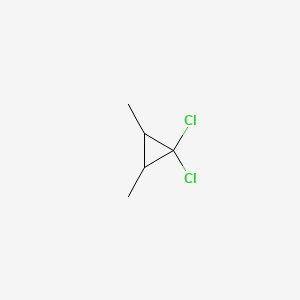
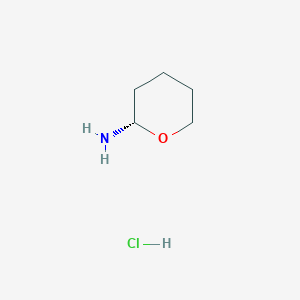
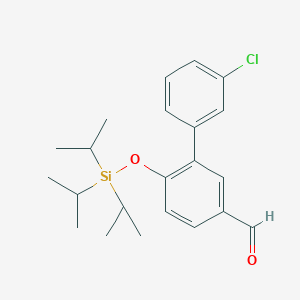
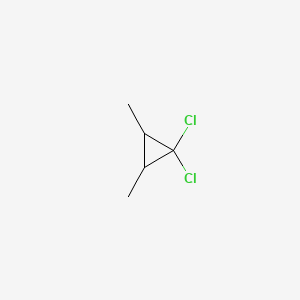

![4-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-yl)benzene-1,2-diol](/img/structure/B13796846.png)
![Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]-](/img/structure/B13796848.png)
![2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13796855.png)
